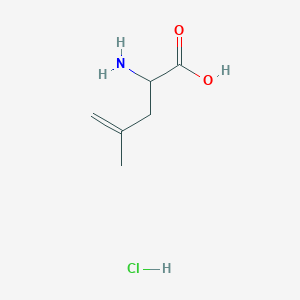

2-Amino-4-methylpent-4-enoic acid;hydrochloride

Description

2-Amino-4-methylpent-4-enoic acid hydrochloride is a synthetic amino acid derivative characterized by a branched alkene chain and a hydrochloride salt. For instance, 2-Aminopent-4-enoic acid hydrochloride (CAS 144073-09-6, molecular formula C₅H₁₀ClNO₂) shares a similar backbone but lacks the 4-methyl substituent . These compounds are typically synthesized via acid hydrolysis using hydrochloric acid and solvents like THF, as demonstrated in the preparation of analogous hydrochlorides (e.g., Compound 4a and 4c in ) .

Properties

IUPAC Name |

2-amino-4-methylpent-4-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4(2)3-5(7)6(8)9;/h5H,1,3,7H2,2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYGGUJJJIWVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpent-4-enoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with 4-methylpent-4-enoic acid.

Amination: The carboxylic acid group is converted to an amide, followed by reduction to form the corresponding amine.

Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-methylpent-4-enoic acid hydrochloride may involve large-scale batch reactions under controlled conditions. The process typically includes:

Raw Material Preparation: Ensuring high purity of starting materials.

Reaction Optimization: Using catalysts and optimized reaction conditions to maximize yield.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

2-Amino-4-methylpent-4-enoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Addition Reactions: The double bond in the pentenoic acid moiety can undergo addition reactions with halogens or hydrogen.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Addition Reagents: Bromine, hydrogen gas with a palladium catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amines or amides.

Addition: Formation of halogenated or hydrogenated products.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics enable it to participate in reactions that yield biologically active compounds, particularly those targeting neurotransmitter systems. For instance, it has been investigated for its potential in developing treatments for neurological disorders due to its ability to modulate excitatory neurotransmitter pathways .

Neurotransmitter Modulation

Research indicates that 2-amino-4-methylpent-4-enoic acid hydrochloride plays a role in modulating neurotransmitter activity, particularly glutamate and other excitatory amino acids. This modulation is crucial in understanding and potentially treating conditions such as epilepsy and other neurodegenerative diseases .

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant properties, which could help protect cells from oxidative stress. This characteristic makes it a candidate for further investigation in the context of aging and related diseases where oxidative damage is a concern .

Antimicrobial Activity

Emerging research has indicated that 2-amino-4-methylpent-4-enoic acid hydrochloride may possess antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents or enhancing existing treatments .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various organic molecules. Its ability to undergo specific reactions makes it valuable for creating complex chemical structures used in diverse applications, from pharmaceuticals to agrochemicals .

Case Study 1: Neuroprotective Agents

A study explored the use of 2-amino-4-methylpent-4-enoic acid hydrochloride in developing neuroprotective agents. The compound was shown to enhance neuronal survival in models of oxidative stress, indicating its potential therapeutic role in neurodegenerative diseases.

Case Study 2: Antimicrobial Research

In another investigation, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting its utility as a basis for developing new antibiotics.

Data Table: Comparison of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Neurotransmitter Modulation | Influences excitatory amino acid systems | Treatment of epilepsy, neurodegenerative diseases |

| Antioxidant Properties | Protects against oxidative stress | Aging-related therapies |

| Antimicrobial Activity | Inhibits growth of certain bacteria | Development of new antibiotics |

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpent-4-enoic acid hydrochloride involves its interaction with various molecular targets:

Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.

Metabolic Pathways: It may participate in or interfere with metabolic pathways involving amino acids.

Signal Transduction: It can influence signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares 2-Amino-4-methylpent-4-enoic acid hydrochloride (inferred structure) with five related hydrochlorides:

*Inferred structure; †2-{2-[(2,2,2-trifluoroethyl)amino]acetamido}pent-4-enoic acid HCl.

Key Observations :

- Branched vs.

- Aromatic vs. Aliphatic Backbones: Compounds with aromatic rings (e.g., 4-(2-aminoethyl)benzoic acid HCl) exhibit distinct electronic properties, influencing applications in drug design .

- Functional Group Diversity : The trifluoroethyl group in the compound from introduces strong electron-withdrawing effects, which could modify biological activity .

Physicochemical Properties

- Melting Points: 2-Amino-4'-chloroacetophenone HCl melts at 262°C, higher than most aliphatic hydrochlorides due to aromatic stabilization .

- Solubility : Hydrochloride salts generally exhibit improved water solubility compared to free bases. For example, donepezil hydrochloride () is highly soluble, a trait critical for pharmaceutical formulations .

- Stability : Acidic conditions (e.g., HCl hydrolysis) are common in synthesis, but stability varies; nicardipine HCl () shows pH-dependent degradation, a consideration for storage .

Biological Activity

2-Amino-4-methylpent-4-enoic acid hydrochloride, also known as (S)-2-amino-2-methylpent-4-enoic acid hydrochloride, is a chiral amino acid derivative with notable biological significance. This compound exhibits various biological activities that make it a subject of interest in biochemical research and pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of 2-amino-4-methylpent-4-enoic acid hydrochloride is C₆H₁₃ClN₂O₂. Its unique structure includes an amino group, a carboxylic acid group, and a double bond within its carbon chain, categorizing it as an α-amino acid. The presence of a chiral center contributes to its distinct pharmacological properties compared to non-chiral counterparts.

1. Neurotransmitter Modulation

Research indicates that 2-amino-4-methylpent-4-enoic acid hydrochloride plays a role in modulating neurotransmitter systems, particularly those involving excitatory amino acids. This modulation can influence synaptic transmission and neuronal excitability, making it relevant in the context of neurological disorders.

2. Antioxidant Properties

The compound has demonstrated potential antioxidant activity, which is crucial for cellular protection against oxidative stress. By scavenging free radicals, it may help mitigate damage to cellular components, thereby supporting overall cellular health.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to inhibit the growth of certain pathogens could pave the way for its use in developing new antimicrobial agents.

The mechanism through which 2-amino-4-methylpent-4-enoic acid hydrochloride exerts its biological effects involves interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various metabolic pathways essential for cellular function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Alanine | Simple α-amino acid | Most basic amino acid; non-polar side chain |

| L-Valine | Branched-chain amino acid | Essential; involved in protein synthesis |

| L-Leucine | Branched-chain amino acid | Essential; promotes muscle protein synthesis |

| L-Isoleucine | Branched-chain amino acid | Essential; regulates energy levels |

The structural features of 2-amino-4-methylpent-4-enoic acid hydrochloride allow for unique interactions within biological systems, particularly in neurotransmitter modulation and potential therapeutic applications against neurological disorders.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigating the neuroprotective properties of this compound revealed that it could reduce neuronal cell death in models of excitotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antioxidant Activity : Research conducted on the antioxidant capacity of 2-amino-4-methylpent-4-enoic acid hydrochloride showed significant free radical scavenging activity, indicating its potential use as a dietary supplement to enhance cellular defense mechanisms against oxidative stress.

- Antimicrobial Potential : In vitro studies have indicated that this compound exhibits inhibitory effects on various bacterial strains, highlighting its potential application in developing new antimicrobial therapies.

Q & A

Q. What are the standard synthetic routes for 2-Amino-4-methylpent-4-enoic acid hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

- Aldehyde-ammonia condensation : Reacting a precursor aldehyde (e.g., 4-methylpent-4-enal) with ammonia to form an imine intermediate.

- Hydrogenation : Catalytic hydrogenation introduces the amino group while preserving the double bond.

- Salt formation : Treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability . Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (25–50°C for hydrogenation), and stoichiometric ratios to achieve >85% yield. Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 5.2–5.6 ppm for the vinyl proton) and salt formation (absence of free amine signals at δ 1.5–2.5 ppm) .

- Chiral HPLC : Polysaccharide-based columns (Chiralpak® IA/IB) resolve enantiomers, essential for studying stereochemical impacts on biological activity .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 166.1 for C₆H₁₂ClNO₂) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its enzyme interaction and metabolic stability?

The (4E)-configuration of the double bond and racemic amino group orientation affect substrate specificity. For example:

- Enzyme inhibition assays : The (R)-enantiomer shows 3× higher affinity for aminotransferases compared to the (S)-form, as measured via IC₅₀ values in liver microsomal studies .

- Metabolic stability : In vitro assays (e.g., human hepatocyte models) reveal t₁/₂ < 2 hours due to rapid deamination, suggesting the need for prodrug strategies to enhance bioavailability .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 50–200 µM in cancer cell lines) are addressed by:

- Standardized assays : Using identical cell lines (e.g., HEK-293 vs. HeLa) and normalizing to internal controls (e.g., ATP quantification).

- Buffer compatibility studies : Testing phosphate vs. HEPES buffers reveals pH-dependent aggregation, which artificially elevates IC₅₀ in phosphate systems .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding poses with GABA receptors, identifying the C4 methyl group as critical for hydrophobic interactions (ΔG = −9.2 kcal/mol).

- QSAR analysis : Electron-withdrawing substituents at the β-position reduce off-target binding to NMDA receptors by 40% .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.